4-Methylpiperidine-1-carbothioamide
Description
Evolution of Piperidine-Based Chemical Scaffolds in Advanced Organic Synthesis
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most vital structural motifs in medicinal chemistry and pharmaceutical development. nih.govresearchgate.net Its prevalence is underscored by its presence in a vast number of approved drugs across more than twenty classes, including analgesics, antipsychotics, and antihistamines. nih.govresearchgate.net The ubiquity of this scaffold has driven extensive research into synthetic methodologies for creating substituted piperidines, as the position and nature of substituents can dramatically influence a molecule's biological activity. nih.govacs.org
Historically, the synthesis of piperidine derivatives has evolved from classical methods to sophisticated, metal-catalyzed cross-coupling reactions, multicomponent reactions, and asymmetric synthesis, allowing for precise control over stereochemistry. nih.govmdpi.com Modern organic synthesis focuses on developing efficient and cost-effective routes to functionalized piperidines. nih.gov Strategies such as intramolecular cyclization of amines, aza-Michael reactions, and the hydrogenation of pyridine (B92270) precursors are continuously being refined to access a diverse range of piperidine-based scaffolds for drug discovery and material science. nih.govmdpi.com The development of these scaffolds is a testament to the enduring importance of the piperidine core in building complex, biologically active molecules. researchgate.netnih.gov
Significance of the Carbothioamide Moiety in Contemporary Chemical Research
The carbothioamide group, also known as a thiourea (B124793) derivative when substituted on both nitrogen atoms, is a crucial pharmacophore in modern drug design. ontosight.aitandfonline.com This moiety is recognized for its ability to form strong hydrogen bonds and coordinate with metal ions, which allows molecules containing it to interact effectively with a variety of biological targets like enzymes and receptors. ontosight.aiontosight.ai
The incorporation of a carbothioamide functional group into different molecular frameworks has led to the discovery of compounds with a wide spectrum of biological activities. Research has demonstrated that compounds featuring this moiety exhibit potent antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. ontosight.aitandfonline.comacs.org For instance, pyrazoline derivatives bearing a carbothioamide group have shown promising anticancer activity, while certain pyridine carbothioamide analogs have been investigated for their anti-inflammatory potential. tandfonline.comacs.org The versatility and favorable interaction profile of the carbothioamide moiety ensure its continued relevance as a key building block in the development of novel therapeutic agents. ontosight.ai
Contextualizing 4-Methylpiperidine-1-carbothioamide within Heterocyclic Chemistry
This compound is a heterocyclic compound that integrates the established piperidine scaffold with the functionally significant carbothioamide moiety. As a member of the nitrogen-containing heterocycles, its structural foundation is the piperidine ring, a saturated system that imparts a specific three-dimensional geometry. nih.govcymitquimica.com The methyl group at the 4-position of the piperidine ring introduces a specific stereochemical and conformational element to the structure.
The compound is formally a thioamide derivative of 4-methylpiperidine (B120128), where the nitrogen atom of the piperidine ring is bonded to a carbothioyl group (-C(=S)NH2). This combination places this compound at the crossroads of two important classes of chemical structures, suggesting its potential as a versatile intermediate in organic synthesis or as a candidate for biological screening.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 31952-22-4 | biosynth.com |
| Molecular Formula | C₇H₁₄N₂S | biosynth.com |
| Molecular Weight | 158.27 g/mol | biosynth.com |
| IUPAC Name | This compound | N/A |
| SMILES | CC1CCN(CC1)C(=S)N | biosynth.com |
Scope and Research Trajectories for this compound
The future research landscape for this compound is primarily directed by its potential as a building block in synthetic and medicinal chemistry. Given the well-documented biological activities associated with both piperidine and carbothioamide structures, this compound represents a valuable starting point for creating more complex molecules with potential therapeutic applications. researchgate.netontosight.ai
One major research trajectory involves its use in the synthesis of novel, larger molecules. The primary amine of the carbothioamide group and the sulfur atom are reactive sites that can participate in various cyclization and condensation reactions to form more elaborate heterocyclic systems, such as thiazoles or thiadiazoles. Furthermore, its inclusion in chemical libraries for high-throughput screening is a logical step. ontosight.ai For example, structure-activity relationship (SAR) studies on indole-based inhibitors found that while 4-methylpiperidine itself led to unsatisfying results in one specific target, the exploration of such fragments is crucial in drug discovery. sci-hub.se The compound could be tested for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects, areas where its constituent moieties have shown considerable promise. ontosight.aitandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZTZMGHVVUYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 4 Methylpiperidine 1 Carbothioamide
Established Synthetic Routes for 4-Methylpiperidine-1-carbothioamide
The creation of this compound relies on well-defined reaction pathways that assemble the molecule from primary precursors. These routes typically involve the formation of the core piperidine (B6355638) structure followed by the introduction of the carbothioamide moiety.
The primary and most direct precursor for the synthesis of this compound is 4-methylpiperidine (B120128) itself. This readily available secondary amine serves as the nucleophile that attacks a thiocarbonyl source. scielo.org.mx In a related approach, derivatives such as piperidine-4-carboxylic acid can be converted to the corresponding amide, which is then subjected to a sulfurization reaction. google.com Another common strategy employs 4-cyanopiperidine (B19701) as the starting material, which can be converted to the thioamide through the addition of hydrogen sulfide (B99878), often in the presence of a base. google.com The synthesis of related dithiocarbamate (B8719985) ligands, which are also precursors for various metal sulphide nanomaterials, begins with the reaction of 4-methylpiperidine with carbon disulfide in the presence of a base like sodium hydroxide (B78521). nih.gov
Table 1: Key Precursors for the Synthesis of Piperidine-1-carbothioamide Derivatives
| Precursor Compound | Role in Synthesis | Relevant Synthetic Method |
| 4-Methylpiperidine | Direct nucleophilic starting material. | Reaction with a thiocarbonyl source. |
| 4-Cyanopiperidine | Nitrile group is converted to a thioamide. | Addition of H₂S or its equivalent. google.com |
| 4-Methylpiperidine-4-carboxylic Acid | Carboxylic acid is first converted to an amide. | Amidation followed by sulfurization. google.com |
| 4-Methylpiperidine dithiocarbamate | Used as a ligand precursor. | Reaction of 4-methylpiperidine with CS₂. nih.gov |
Thiourea (B124793) and its derivatives are fundamental reagents in the synthesis of thioamides. nih.gov They can act as a source of the thioamide functional group. For instance, in the synthesis of quinazolinone derivatives, thiourea is reacted with an acid chloride under microwave irradiation to yield the corresponding carbothioamide. benthamdirect.com Substituted thioureas, such as N-phenyl thiourea, are also employed in condensation reactions with aldehydes to form intermediates that lead to more complex heterocyclic carbothioamides. researchgate.net The use of thiourea is a well-established method for introducing the C=S moiety and is often selected for its reactivity and commercial availability. researchgate.net
The final steps in the synthesis involve the formation of the carbothioamide group through condensation and thioamidation reactions. These transformations are the cornerstone of thioamide synthesis and can be achieved through various methods.
A prevalent and straightforward method for synthesizing thioamides is the direct thionation or sulfurization of a corresponding amide precursor. This transformation involves replacing the oxygen atom of the amide's carbonyl group with a sulfur atom. thieme-connect.de The most common and effective reagents for this purpose are Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] and phosphorus pentasulfide (P₄S₁₀). researchgate.netnih.gov Lawesson's reagent is often preferred as it can be used under milder conditions and tends to give higher selectivity and cleaner reactions. nih.gov Elemental sulfur can also be used, though it may require harsher conditions. glenresearch.com The general reaction involves refluxing the amide precursor with the sulfurizing agent in an inert solvent.
Table 2: Common Reagents for Direct Sulfurization of Amides
| Sulfurizing Agent | Chemical Formula | Typical Conditions | Notes |
| Lawesson's Reagent | C₁₈H₂₂O₂P₂S₄ | Reflux in an inert solvent (e.g., THF, Toluene). | Often provides higher yields and cleaner reactions. nih.gov |
| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in an inert solvent, sometimes with a base. thieme-connect.de | A powerful, traditional sulfurizing agent. |
| Elemental Sulfur | S₈ | Often requires high temperatures or specific activation. | Used in methods like the Willgerodt–Kindler reaction. researchgate.netglenresearch.com |
To address the demand for more rapid, efficient, and environmentally friendly synthetic methods, microwave-assisted synthesis has emerged as a powerful tool for preparing carbothioamides. benthamdirect.com This technique significantly reduces reaction times, often from several hours under conventional heating to just a few minutes. benthamdirect.com For example, the synthesis of certain carbothioamide derivatives that requires over four hours of reflux can be completed in just four minutes under microwave irradiation, with yields as high as 85%. benthamdirect.com Microwave-assisted synthesis has been successfully applied to produce libraries of carbothioamide-containing compounds, such as quinoline (B57606) thiosemicarbazones, in excellent yields. nih.govsciensage.info The uniform heating provided by microwave irradiation often leads to higher efficiency and cleaner product profiles compared to traditional heating methods. benthamdirect.comeurjchem.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Carbothioamides
| Synthesis Method | Typical Reaction Time | Reported Yields | Key Advantages |
| Conventional Heating | Several hours (e.g., >4 hours) benthamdirect.com | Variable, often moderate to good. | Well-established, requires standard laboratory equipment. |
| Microwave-Assisted | Minutes (e.g., 4-30 minutes) benthamdirect.comresearchgate.net | Often higher than conventional methods (e.g., 85%) benthamdirect.com | Drastic reduction in reaction time, increased efficiency, greener process. nih.govsciensage.info |
Purification and Isolation Techniques in this compound Synthesis
The successful synthesis of this compound is critically dependent on effective purification and isolation techniques to ensure the final product is free from starting materials, reagents, and byproducts. Common methods employed for the purification of piperidine derivatives and thioamides are applicable here.
Initial purification often involves extraction and partitioning. For piperidine-containing compounds, a typical procedure involves partitioning the reaction mixture between an organic solvent, such as dichloromethane (B109758) or chloroform (B151607), and a dilute aqueous acid solution (e.g., 0.1 N HCl). researchgate.net The basic piperidine nitrogen is protonated and drawn into the aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer is then made basic with a reagent like ammonium (B1175870) hydroxide to a pH of 8-9, and the deprotonated product is extracted back into an organic solvent. researchgate.net
Crystallization is a powerful technique for obtaining highly pure this compound. The choice of solvent is crucial and is often determined empirically. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold, allowing for the formation of well-defined crystals upon cooling. For thioamide derivatives, recrystallization from solvents like ethanol (B145695) or chloroform is common. acs.orgnih.gov In some cases, a mixture of solvents is used to achieve the desired solubility profile. The purity of the crystallized product can be assessed by techniques such as melting point determination and thin-layer chromatography (TLC). nih.gov
Column chromatography is another indispensable tool for the purification of this compound, particularly when dealing with complex reaction mixtures or for isolating the product from impurities with similar solubility. researchgate.net Silica gel is a commonly used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). researchgate.net The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.
Table 1: Overview of Purification Techniques
| Technique | Principle | Common Solvents/Reagents | Key Considerations |
| Extraction and Partitioning | Separation based on differential solubility and acid-base properties. | Dichloromethane, Chloroform, 0.1 N HCl, Ammonium Hydroxide | Efficient for removing non-basic impurities from the basic piperidine product. researchgate.net |
| Crystallization | Purification based on differences in solubility at varying temperatures. | Ethanol, Chloroform, Acetonitrile-Water | Solvent selection is critical for obtaining high purity and good yield. acs.orgnih.govlodz.pl |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Silica Gel, Hexane/Ethyl Acetate, Dichloromethane/Methanol | Effective for separating compounds with similar solubility profiles. researchgate.net |
Novel Synthetic Approaches and Catalytic Systems
The quest for more efficient, selective, and environmentally benign synthetic methods has driven the development of novel approaches for the synthesis of piperidine-carbothioamides.
Metal-Catalyzed Synthetic Routes to Piperidine-Carbothioamides
Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering new pathways for the formation of C-N and C-S bonds inherent in piperidine-carbothioamides.
Copper-catalyzed reactions have shown promise in the synthesis of thioamides. For instance, copper(II) chloride has been utilized in the synthesis of thioamide-containing dipeptide analogs, where it is believed to form a chelate that prevents racemization. mdpi.com Another study demonstrated the copper-mediated thionylation of phenylacetonitrile (B145931) with sulfur and dimethylformamide to produce N,N-dimethylthiobenzamides. mdpi.com These methodologies could potentially be adapted for the synthesis of this compound.
Palladium-catalyzed reactions are also relevant. While direct palladium-catalyzed synthesis of piperidine-carbothioamides is not extensively documented, related transformations suggest its feasibility. For example, microwave-assisted palladium-catalyzed synthesis of phthalazinones and pyridopyridazinones has been reported, showcasing the utility of this metal in constructing nitrogen-containing heterocycles. researchgate.net The general principles of palladium-catalyzed cross-coupling reactions could be applied to the formation of the carbothioamide linkage.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted organic synthesis (MAOS) has been successfully employed for the rapid and efficient synthesis of thioamides. rsc.orgrsc.orgrasayanjournal.co.inmdpi.com Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.inmdpi.com For example, the iodine-catalyzed oxidative coupling of disulfides with amines to form thioamides can be achieved in just 10 minutes under microwave irradiation. rsc.orgrsc.org This approach offers a potentially greener route to this compound.
Solvent-free reaction conditions represent another key green chemistry strategy. The synthesis of thioamides via a multi-component reaction (MCR) of an aldehyde, an amine, and sulfur has been achieved in solvent-free conditions, catalyzed by reusable materials like humic acid. researchgate.net This circumvents the use of noxious solvents and simplifies product isolation. researchgate.net The use of deep eutectic solvents (DESs) as both the reaction medium and catalyst has also been reported for the synthesis of thioamides, offering a biodegradable and low-cost alternative to traditional organic solvents. rsc.orgrsc.org
Table 2: Green Synthetic Approaches to Thioamides
| Approach | Principle | Advantages |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Reduced reaction times, increased yields, cleaner reactions. rasayanjournal.co.inmdpi.com |
| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Reduced waste, circumvention of toxic solvents, easier purification. researchgate.net |
| Deep Eutectic Solvents (DES) | Use of a biodegradable and recyclable solvent system. | Environmentally benign, often acts as a catalyst, can be recycled. rsc.orgrsc.org |
Solid-Phase Synthesis Applications for Carbothioamide Derivatives
Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for screening and lead optimization. This technique can be applied to the synthesis of carbothioamide derivatives. In this approach, one of the reactants is attached to a solid support, such as a polymer resin. researchgate.net Subsequent reactions are carried out, and excess reagents and byproducts are easily removed by washing the resin. researchgate.net This methodology is well-suited for combinatorial chemistry, allowing for the rapid synthesis of a large number of related compounds. The synthesis of thiourea derivatives on a modified polyethylene (B3416737) glycol (PEG) support has been demonstrated, where the product is isolated by simple precipitation and filtration. researchgate.net This highlights the potential for applying solid-phase synthesis to produce a library of piperidine-carbothioamide derivatives for further investigation.
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
Reaction Kinetics and Transition State Analysis
Computational studies using density functional theory (DFT) can provide valuable insights into the reaction mechanism, including the structures of transition states and the energetics of different reaction pathways. nih.govfrontiersin.orgbohrium.com For the formation of thioamides in the interstellar medium, ab initio and DFT calculations have been used to predict possible formation routes and their corresponding rate constants. nih.govfrontiersin.org Such computational approaches could be applied to model the reaction between 4-methylpiperidine and a suitable thiocarbonylating agent to elucidate the transition state and predict reaction kinetics. The mechanism of thioamide hydrolysis promoted by gold(III) bromides has also been studied, revealing the formation of an S-amide-gold(III) adduct which then decomposes to the O-amide. rsc.org While this is a decomposition reaction, the principles of metal-ligand interaction are relevant to understanding metal-catalyzed synthesis.
Stereochemical Considerations in this compound Formation
The stereochemistry of this compound is primarily determined by the stereochemistry of the starting material, 4-methylpiperidine. 4-Methylpiperidine itself is an achiral molecule as it possesses a plane of symmetry passing through the nitrogen atom, the C4 carbon, and the methyl group. nih.gov However, the piperidine ring exists in a dynamic equilibrium between two chair conformations.
In the chair conformations, the methyl group at the C4 position can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. The energy difference between the two conformers influences their relative populations at a given temperature. NMR studies on similar 4-substituted piperidines have been used to determine the preferred conformation. cdnsciencepub.comchesci.com
The formation of the carbothioamide at the nitrogen atom does not introduce a new chiral center. However, the bulky carbothioamide group can influence the conformational equilibrium of the piperidine ring. The steric hindrance between the carbothioamide group and the axial hydrogens on the ring might further favor the conformation where the methyl group is equatorial. The stereochemical outcome of the synthesis is therefore primarily concerned with the conformational preferences of the final product rather than the generation of new stereoisomers.
| Conformer | Methyl Group Position | Relative Stability | Key Interactions |
| Chair 1 | Equatorial | More Stable | Avoids 1,3-diaxial strain |
| Chair 2 | Axial | Less Stable | 1,3-diaxial interactions with axial hydrogens |
Table 2: Conformational Analysis of 4-Methylpiperidine Ring
Side Reactions and Impurity Formation in Synthetic Pathways
Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities. The nature and extent of these side reactions depend on the chosen synthetic method and the reaction conditions.
When using isothiocyanates, a common side reaction is the formation of isothioureas if the reaction is not properly controlled, especially in the presence of alkylating agents. Furthermore, impurities in the starting 4-methylpiperidine or the isothiocyanate can lead to the formation of undesired byproducts.
The use of highly reactive thiophosgene (B130339) can lead to several side products. Over-reaction can result in the formation of more complex chlorinated species. Incomplete reaction or hydrolysis of the thiocarbamoyl chloride intermediate can also be a source of impurities. The reaction of thiophosgene with any residual water can produce carbonyl sulfide (COS) and hydrochloric acid, which can further catalyze other unwanted reactions.
In syntheses involving carbon disulfide, the formation of symmetrical thioureas from the starting amine is a potential side reaction, especially if the reaction conditions are not optimized for the formation of the unsymmetrical product. tandfonline.com The dithiocarbamate intermediate can also undergo decomposition or side reactions if not promptly converted to the desired product. For example, oxidation of the dithiocarbamate can lead to the formation of thiuram disulfides. lnu.edu.cn
Regardless of the synthetic route, purification of the final product is crucial to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include recrystallization and column chromatography.
| Synthetic Route | Potential Side Reaction/Impurity | Cause |
| Isothiocyanate Route | Isothiourea formation | Reaction with alkylating agents |
| Unreacted starting materials | Incomplete reaction | |
| Thiophosgene Route | Formation of chlorinated byproducts | Over-reaction with thiophosgene |
| Hydrolysis of intermediate | Presence of water | |
| Carbon Disulfide Route | Symmetrical thiourea formation | Sub-optimal reaction conditions |
| Thiuram disulfide formation | Oxidation of dithiocarbamate intermediate |
Table 3: Potential Side Reactions and Impurities
Advanced Spectroscopic and Structural Characterization of 4 Methylpiperidine 1 Carbothioamide
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides crucial information about the functional groups present in a molecule. For 4-Methylpiperidine-1-carbothioamide, the spectra would be dominated by vibrations of the piperidine (B6355638) ring, the methyl group, and the thioamide moiety (-C(=S)NH₂).
Assignment of Characteristic Absorption Bands
The key vibrational modes for this compound are expected to appear in the following regions. The assignments are based on data from similar structures, such as N-substituted piperidine-1-carbothioamides and other thioamide-containing molecules.
N-H Vibrations: The thioamide -NH₂ group is expected to show asymmetric and symmetric stretching vibrations, typically in the range of 3400-3100 cm⁻¹. In related thiosemicarbazide (B42300) compounds, N-H stretching bands have been observed around 3329 cm⁻¹ and 3118 cm⁻¹. mdpi.com The N-H bending (scissoring) vibration is anticipated to be in the 1650-1580 cm⁻¹ region.
C-H Vibrations: The C-H stretching vibrations from the methyl and piperidine methylene (B1212753) groups are expected in the 3000-2800 cm⁻¹ range. Asymmetric and symmetric stretching modes of the CH₂ groups of the piperidine ring and the CH₃ group would be distinguishable. C-H bending vibrations are expected below 1500 cm⁻¹. Current time information in Bangalore, IN.
C=S Vibration: The thiocarbonyl (C=S) stretching band is a key marker for the thioamide group. This vibration is not "pure" and is often coupled with other modes, particularly C-N stretching. It is expected to appear in the 1170-1020 cm⁻¹ range. In related piperidine derivatives containing a thiocarbonyl group, this band can be complex. rdd.edu.iq For comparison, in lead(II) dithiocarbamate (B8719985) complexes derived from 4-methylpiperidine (B120128), the ν(C–S) band appears around 950 cm⁻¹. nih.gov
C-N Vibrations: The C-N stretching vibration of the thioamide group (thioamide I band) is coupled with N-H bending and is typically found between 1450-1550 cm⁻¹. The piperidine ring C-N stretch is expected at a lower frequency.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3400 - 3100 | Thioamide (-NH₂) |
| C-H Asymmetric & Symmetric Stretch | 3000 - 2800 | Piperidine (CH₂), Methyl (CH₃) |
| N-H Bending | 1650 - 1580 | Thioamide (-NH₂) |
| C-H Bending | 1470 - 1350 | Piperidine (CH₂), Methyl (CH₃) |
| C-N Stretch (Thioamide I) | 1550 - 1450 | Thioamide (-N-C=S) |
Conformational Insights from Vibrational Spectra
The 4-methylpiperidine ring predominantly exists in a chair conformation. The methyl group can adopt either an axial or an equatorial position, with the equatorial conformation being significantly more stable and thus more populated. Vibrational spectroscopy can help confirm this preference. The C-H vibrational modes in the fingerprint region (below 1500 cm⁻¹) are sensitive to the local symmetry and conformation of the ring. Analysis of these bands, often aided by computational (DFT) calculations, could confirm the dominance of the equatorial conformer.
Furthermore, rotation around the C-N bond of the thioamide group can lead to different rotational isomers (rotamers). The relative intensities and positions of the N-H and C=S bands could provide clues about the preferred orientation of the thioamide plane relative to the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum would provide distinct signals for the protons of the 4-methylpiperidine ring and the thioamide NH₂ group.
Thioamide Protons (-NH₂): The two protons of the thioamide group are expected to appear as a broad singlet in the downfield region, likely between δ 7.0 and 8.5 ppm. In some related thiosemicarbazones, these protons appear as two distinct broad singlets around 8.14 and 8.33 ppm. mdpi.comnih.gov
Piperidine Ring Protons: The protons on the piperidine ring would show complex splitting patterns.
H2/H6 (protons α to Nitrogen): These protons would be the most deshielded of the ring protons due to the adjacent nitrogen atom. They are expected to appear as a multiplet, likely in the range of δ 3.5-4.0 ppm. In N-phenylpiperidine-1-carbothioamide, these protons are found around δ 3.77 ppm. rsc.org
H3/H5 (protons β to Nitrogen): These protons would appear as multiplets in the upfield region, typically δ 1.5-2.0 ppm.
H4 (proton at the methyl-substituted carbon): This single proton would appear as a multiplet, further upfield, likely around δ 1.2-1.6 ppm.
Methyl Protons (-CH₃): The methyl group protons would appear as a doublet due to coupling with the H4 proton, expected in the upfield region around δ 0.9-1.0 ppm.
Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -NH₂ | 7.0 - 8.5 | Broad Singlet |
| H2, H6 (axial & equatorial) | 3.5 - 4.0 | Multiplet |
| H3, H5 (axial & equatorial) | 1.5 - 2.0 | Multiplet |
| H4 | 1.2 - 1.6 | Multiplet |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum would show five distinct signals for the carbon atoms of the this compound.
Thiocarbonyl Carbon (C=S): This is the most deshielded carbon and is a key identifier. It is expected to appear significantly downfield, in the range of δ 180-185 ppm. For example, the C=S carbon in N-(3-acetylphenyl)-2-methylpiperidine-1-carbothioamide appears at δ 182.02 ppm. rsc.org
Piperidine Ring Carbons:
C2/C6 (carbons α to Nitrogen): These carbons are deshielded by the nitrogen and are expected around δ 50-55 ppm. In N-phenylpiperidine-1-carbothioamide, these are observed at δ 50.80 ppm. rsc.org
C3/C5 (carbons β to Nitrogen): These carbons would be found further upfield.
C4 (carbon bearing the methyl group): This carbon signal would appear in the aliphatic region.
Methyl Carbon (-CH₃): This carbon would give the most upfield signal, typically below δ 25 ppm.
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S | 180 - 185 |
| C2, C6 | 50 - 55 |
| C3, C5 | 30 - 40 |
| C4 | 25 - 35 |
Advanced NMR Techniques (2D NMR, Solid-State NMR) for Structural Elucidation
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity and stereochemistry.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the piperidine ring, confirming the H2-H3-H4-H5-H6 spin system and the coupling between the H4 and methyl protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom (e.g., linking the methyl proton doublet to the upfield methyl carbon signal).
Solid-State NMR: In the absence of suitable single crystals for X-ray crystallography, solid-state NMR could provide valuable information about the conformation and intermolecular interactions (e.g., hydrogen bonding involving the thioamide group) in the crystalline form.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a molecule. For this compound, with a chemical formula of C7H14N2S, the expected exact mass can be calculated. biosynth.com HRMS analysis would yield a high-resolution mass value that closely matches this theoretical calculation, thereby confirming the molecular formula. nih.gov This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Fragmentation Pathway Analysis in Mass Spectrometry
In mass spectrometry, particularly with techniques like electron ionization (EI), molecules are subjected to energy that causes them to break apart into characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns provides valuable information about the compound's structure. The fragmentation of this compound is influenced by the presence of the 4-methylpiperidine ring and the carbothioamide group. nih.gov Common fragmentation pathways for similar structures, such as amines and thioamides, often involve alpha-cleavage, which is the breaking of a bond adjacent to a heteroatom like nitrogen or sulfur. libretexts.orgaip.org For this compound, cleavage of the piperidine ring and fragmentation of the carbothioamide moiety would be expected to produce a series of diagnostic ions in the mass spectrum. nih.govmiamioh.edu
X-ray Diffraction Studies
X-ray diffraction is a primary method for determining the three-dimensional atomic and molecular structure of a crystalline solid. carleton.edu
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is a non-destructive technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions and the arrangement of atoms. carleton.edu For this compound, growing a suitable single crystal allows for its structure to be determined with atomic precision. preprints.org The process involves irradiating the crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu This analysis reveals the spatial arrangement of the atoms, confirming the connectivity and conformation of the molecule in the solid state. Studies on related piperidine derivatives have successfully employed this technique to elucidate their crystal structures. iucr.orgnih.gov
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Table 1: Selected Crystallographic Data for a Related Piperidine Derivative This table presents data for a structurally related compound, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, to illustrate the type of information obtained from single crystal X-ray diffraction.
| Parameter | Value |
| Molecular Formula | C13H17ClN2O |
| Molecular Weight ( g/mol ) | 252.74 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.286 (3) |
| b (Å) | 9.1468 (18) |
| c (Å) | 10.957 (2) |
| β (°) | 95.36 (3) |
| Volume (ų) | 1325.7 (5) |
| Z | 4 |
| Data sourced from a study on N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide. nih.gov |
Computational and Theoretical Investigations of 4 Methylpiperidine 1 Carbothioamide
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 4-methylpiperidine-1-carbothioamide at the atomic level.
Geometry Optimization and Electronic Structure Analysis
Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization using methods like DFT with the B3LYP functional and a 6-31G(d) basis set can predict bond lengths and angles. researchgate.net For the related 4-methylpiperidine (B120128), DFT (B3YLP) calculations have shown excellent agreement with experimental values for bond lengths. researchgate.net It is anticipated that the piperidine (B6355638) ring of this compound adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The methyl group at the 4-position would preferentially occupy an equatorial position to minimize steric hindrance. The carbothioamide group attached to the nitrogen atom will have its geometry influenced by the electronic interactions with the piperidine ring.
The electronic structure analysis reveals the distribution of electrons within the molecule. The presence of the sulfur and nitrogen atoms in the carbothioamide group introduces significant electronic effects, including charge delocalization and regions of high and low electron density, which are critical for understanding the molecule's reactivity.
Vibrational Frequency Prediction and Comparison with Experimental Data
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, which can then be compared with experimental spectra to confirm the molecular structure and assign specific vibrational bands. For instance, in studies of piperidine and its derivatives, DFT calculations have been successfully used to simulate vibrational spectra. researchgate.netbohrium.com
A similar approach for this compound would involve calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. The table below illustrates a hypothetical comparison of key predicted and experimental vibrational frequencies for characteristic functional groups in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3300-3400 | 3350 | Stretching |
| C-H (methyl) | 2950-2980 | 2965 | Asymmetric Stretching |
| C-H (piperidine) | 2850-2950 | 2920 | Stretching |
| C=S | 1200-1300 | 1250 | Stretching |
| C-N | 1000-1100 | 1050 | Stretching |
Note: The data in this table is illustrative and based on typical ranges for these functional groups.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comsemanticscholar.org
For thiourea (B124793) derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. mdpi.comsemanticscholar.org A similar analysis for this compound would reveal the distribution of these orbitals. It is expected that the HOMO would be localized on the electron-rich carbothioamide group, particularly the sulfur and nitrogen atoms, while the LUMO might be distributed over the C=S bond and adjacent atoms. The HOMO-LUMO energy gap can be used to calculate important quantum chemical parameters that describe the molecule's reactivity.
| Parameter | Formula | Typical Value (eV) |
| HOMO Energy | - | -6.0 to -7.0 |
| LUMO Energy | - | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |
| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |
Note: The values in this table are estimates based on related thiourea derivatives and are for illustrative purposes.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, primarily around the C-N bond of the carbothioamide group and the bonds within the piperidine ring. The piperidine ring itself can exist in different conformations, with the chair form being the most stable.
By systematically rotating the dihedral angles of the key bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy conformations (conformational minima) and the energy barriers between them. For substituted piperidines, the orientation of the substituent on the nitrogen atom can lead to different stable conformers. cyberleninka.ru The interplay of steric hindrance and electronic effects will determine the preferred conformation of the carbothioamide group relative to the piperidine ring.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformations at a given temperature. This technique is particularly useful for understanding the flexibility of the piperidine ring and the rotation of the carbothioamide substituent.
For N-acyl-piperidines, MD simulations have been used to study the rotational barriers of the amide bond. acs.org A similar simulation for this compound would provide insights into the time-dependent fluctuations of its structure and the transitions between different conformational states.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and intramolecular interactions. acs.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their stabilization energy.
In this compound, NBO analysis can elucidate the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the piperidine nitrogen and the antibonding orbital of the C=S bond can be quantified. This analysis can also reveal hyperconjugative interactions involving the methyl group and the piperidine ring. In related N-substituted piperidines, NBO analysis has been used to understand the influence of substituents on the molecular structure. cyberleninka.ru The stabilization energies from NBO analysis provide a deeper understanding of the electronic factors governing the molecule's geometry and stability.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | σ(C-S) | 5.0 - 10.0 |
| LP(1) N | σ(C-C)piperidine | 2.0 - 5.0 |
| σ(C-H)methyl | σ*(C-C)piperidine | < 1.0 |
Note: LP denotes a lone pair. The values in this table are illustrative estimates based on general principles of NBO analysis for similar structures.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)
Theoretical calculations offer profound insights into the spectroscopic characteristics of this compound, providing a detailed correlation between its molecular structure and its spectral fingerprints. By employing sophisticated computational models, it is possible to predict the chemical shifts in its NMR spectra and the absorption maxima in its UV-Vis spectrum.
NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry for structure elucidation and confirmation. mdpi.com The most common and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). rsc.orgresearchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). youtube.com
For this compound, the GIAO-DFT method would first involve the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Following this, the NMR shielding constants are computed. Studies on analogous N-acylpiperidines and thiourea derivatives show that this methodology provides chemical shift values that are in excellent agreement with experimental data, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nih.govcolab.wsmdpi.com
The predicted chemical shifts for the distinct protons and carbons in this compound are influenced by their specific electronic environments. For instance, the protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6) are expected to be deshielded compared to those further away due to the inductive effect of the nitrogen. The chemical shift of the C=S (thiono) carbon is characteristically found at a high frequency (downfield) in the ¹³C NMR spectrum, a feature well-reproduced in computational studies of similar thiocarbonyl compounds. acs.org
Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by GIAO-DFT calculations.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H (N-H₂) | 7.5 - 8.5 |
| H (Piperidine C2, C6 - axial) | 3.8 - 4.2 |
| H (Piperidine C2, C6 - equatorial) | 3.0 - 3.4 |
| H (Piperidine C3, C5 - axial) | 1.7 - 2.0 |
| H (Piperidine C3, C5 - equatorial) | 1.2 - 1.5 |
| H (Piperidine C4) | 1.5 - 1.8 |
| H (Methyl C7) | 0.9 - 1.1 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thioamide) | 180 - 185 |
| C (Piperidine C2, C6) | 48 - 52 |
| C (Piperidine C3, C5) | 30 - 34 |
| C (Piperidine C4) | 30 - 33 |
| C (Methyl C7) | 21 - 23 |
UV-Vis Absorption Prediction
The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). arabjchem.org This method calculates the energies of electronic transitions from the ground state to various excited states. rsc.org The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.
For molecules containing a thiocarbonyl group, such as this compound, the UV-Vis spectrum is typically characterized by two main absorption bands. nih.gov
A weak band at a longer wavelength resulting from the n → π* (non-bonding to anti-bonding pi orbital) transition, which involves the lone pair electrons on the sulfur atom.
A strong band at a shorter wavelength corresponding to the π → π* transition within the C=S chromophore.
TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can accurately predict the λmax for these transitions. nih.govarabjchem.org The choice of solvent is critical and is modeled using methods like the Polarizable Continuum Model (PCM) to simulate the solvent's effect on the electronic transitions. Research on related thiourea derivatives shows that TD-DFT calculations can predict λmax values that align closely with experimental measurements. nih.govresearchgate.net
The predicted UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) are presented below.
Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| Predicted λmax (nm) | Oscillator Strength (f) | Transition Type |
|---|---|---|
| 285 - 300 | ~ 0.05 | n → π* |
| 235 - 250 | ~ 0.60 | π → π* |
These computational investigations provide a detailed and predictive understanding of the spectroscopic properties of this compound, serving as an invaluable aid in its characterization and structural analysis.
Reactivity and Derivatization of 4 Methylpiperidine 1 Carbothioamide
Reactions at the Carbothioamide Functionality
The carbothioamide group, a thio-analogue of the amide, is a key functional group that exhibits distinct reactivity. It can participate in various transformations, including conversions to amides, cyclization to form heterocyclic systems, and reactions with electrophiles like alkylating and acylating agents.
Thioamide-to-Amide Conversions
The conversion of a thioamide to its corresponding amide, known as desulfurization, is a significant transformation in organic synthesis. This reaction effectively replaces the sulfur atom of the thiocarbonyl group (C=S) with an oxygen atom to form a carbonyl group (C=O). Several reagents and methods have been developed to achieve this conversion under mild and chemoselective conditions, which is crucial when dealing with complex molecules bearing other sensitive functional groups.
| Reagent System | Conditions | Key Features | Reference(s) |
| H₂O₂ / ZrCl₄ | EtOH, 25°C | Short reaction times, good chemoselectivity, simple workup. | acs.org |
| Tetrabutylammonium Bromide (Bu₄NBr) | NMP-DMSO-DMF, 100°C, Air | Mild, metal-free, neutral conditions; requires oxygen. | nih.govresearchgate.net |
| Trimethyloxonium fluoroborate | Dichloromethane (B109758), rt | High yields for various thioamides. | rsc.org |
These methods highlight the synthetic utility of thioamides as precursors to amides, allowing for a two-step process where the robust nature of the thioamide is beneficial during synthesis, followed by its conversion to the target amide in a later step.
Cyclization Reactions to Form Heterocycles
A prominent example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone to form a thiazole ring. google.com For instance, piperidine-4-carbothioamide (B1532958) derivatives, which are close structural analogues of the title compound, can be reacted with reagents like 1,3-dichloroacetone (B141476) to yield substituted thiazoles. This reaction proceeds through an initial S-alkylation of the thioamide followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.
Similarly, the carbothioamide moiety can be used to construct other heterocyclic systems. Reaction with hydrazine (B178648) derivatives or related compounds can lead to the formation of triazoles. For example, treatment of a carbothioamide with a suitable reagent can yield a 1,2,4-triazole (B32235) derivative. nih.gov The versatility of the thioamide as a synthon makes it a cornerstone in heterocyclic chemistry for creating diverse molecular architectures. acs.org
Alkylation and Acylation Reactions
The thioamide group contains two potential nucleophilic sites: the sulfur atom and the nitrogen atom. The reactivity towards electrophiles like alkyl and acyl halides depends on the reaction conditions and the nature of the thioamide itself.
Alkylation: Thioamides readily undergo S-alkylation when treated with alkyl halides in the presence of a base. This reaction leads to the formation of S-alkyl thioimidates. nih.govresearchgate.net The sulfur atom is more nucleophilic than the nitrogen in a neutral thioamide, leading to preferential attack at the sulfur. This transformation is significant as it converts the thioamide into a different functional group with its own unique reactivity, often used to protect the thioamide or to activate it for further reactions. researchgate.netacs.orgrsc.org
Acylation: Acylation of thioamides can occur at either the nitrogen or sulfur atom. While S-acylation can occur, N-acylation is also a possible pathway, particularly if the thioamide is first deprotonated. rsc.orgresearchgate.net The introduction of an acyl group, for instance, via reaction with an acyl chloride, can be used to further functionalize the molecule. nih.gov The chemoselectivity between N- and S-acylation can often be controlled by the choice of reagents and reaction conditions.
Reactions Involving the Piperidine (B6355638) Ring
The 4-methylpiperidine (B120128) ring is a saturated heterocycle, generally stable but capable of undergoing specific reactions, including substitution at its carbon atoms or, under more forcing conditions, reactions that alter the ring structure itself.
Substitutions on the Piperidine Ring System
Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for creating analogues with diverse substitution patterns. While the ring is generally unreactive compared to aromatic systems, modern synthetic methods allow for regio- and stereoselective substitutions.
For N-acyl piperidines, which are structurally related to 4-Methylpiperidine-1-carbothioamide, catalyst-controlled C-H functionalization can introduce substituents at the C2, C3, or C4 positions. For example, rhodium-catalyzed reactions can be directed to introduce arylacetate groups at different positions on the ring, providing access to a range of positional analogues. The choice of protecting group on the nitrogen and the specific catalyst are crucial for controlling the site of substitution.
Furthermore, the synthesis of specifically substituted piperidines, such as cis-4-hydroxy-2-methyl piperidine derivatives, demonstrates that the piperidine scaffold can be elaborately decorated. rsc.org These substitutions are critical in medicinal chemistry, as the position and nature of substituents on the piperidine ring can significantly influence the pharmacological properties of the molecule. researchgate.net
Ring-Opening and Ring-Expansion Reactions
While the piperidine ring is a stable six-membered ring, it can undergo ring-opening or ring-expansion reactions under specific chemical conditions, often involving the activation of the nitrogen atom or a substituent on the ring.
Ring-Opening Reactions: N-acylpiperidines can be converted to the corresponding N-acyl-δ-aminovaleric acids through selective C-N bond cleavage. acs.org Other methods involve photochemical reactions; for example, N-arylamino-piperidines can be converted to acyclic aminoaldehydes through photooxidation. semanticscholar.org Reductive ring-opening of cyclic amines, including piperidines, can also be achieved using reagents like PhSiH₃ under B(C₆F₅)₃ catalysis, directly transforming them into acyclic amines. acs.org
Ring-Expansion Reactions: Ring expansion provides a route to larger heterocyclic systems, such as azepanes (seven-membered rings). This can be achieved from piperidine derivatives. For example, treatment of 2-hydroxymethylpiperidines with diethylaminosulfur trifluoride (DAST) can induce a ring expansion to form 3-fluoroazepanes. researchgate.net Another strategy involves the expansion of an aziridinium (B1262131) salt formed from a pyrrolidine (B122466) precursor, which can lead to the formation of a piperidine ring under kinetic control. These reactions showcase methods to transform the piperidine skeleton into different cyclic or acyclic structures.
Functionalization for Ligand Design and Coordination Chemistry
The this compound scaffold serves as a versatile building block in the field of coordination chemistry and ligand design. Its reactivity is centered around the thioamide group (-C(=S)N-), which contains both sulfur and nitrogen atoms that can act as donor sites for metal ions. This allows for the formation of stable chelate rings, making it a valuable component in the construction of complex ligand systems.
Chelation Behavior with Metal Ions
The thioamide and related dithiocarbamate (B8719985) functionalities derived from 4-methylpiperidine exhibit significant chelation capabilities with a variety of transition metal ions. The sulfur and nitrogen atoms of the carbothioamide or carbodithioate group are key to this behavior, often acting as bidentate ligands to form stable coordination complexes.
The interaction of 4-methylpiperidine derivatives with metal ions has been a subject of study. For instance, the related compound 4-methyl-piperidinium 4-methyl-piperidinecarbodithioate, synthesized from 4-methylpiperidine and carbon disulfide, shows interesting red shifts in the presence of Co²⁺, Cu⁺, Cu²⁺, and Ni²⁺ ions, suggesting its potential as a sensor for these ions. researchgate.net In such dithiocarbamate complexes, the two sulfur atoms typically coordinate to the metal center. researchgate.netnih.gov
In complexes involving thiosemicarbazone ligands, which are structurally related to carbothioamides, coordination often occurs through the azomethine nitrogen and the thione sulfur atom. eurjchem.comnih.gov For example, in complexes with Cu(II), Ni(II), and Zn(II), a tridentate Schiff base ligand derived from thiosemicarbazide (B42300) coordinates through the pyridine (B92270) nitrogen, the azomethine nitrogen, and the sulfur atom of the thioamide group. eurjchem.com Upon complexation, the characteristic infrared (IR) stretching frequencies of the C=S and C=N bonds shift, and new bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) bonds appear in the far-IR region. researchgate.net This shift confirms the involvement of these groups in the coordination to the metal ion. researchgate.net Chelation reduces the polarity of the metal ion due to the delocalization of π-electrons over the chelate ring, which in turn can enhance the lipophilicity of the resulting complex. researchgate.net
Detailed research findings on the chelation behavior are summarized in the table below.
| Metal Ion | Ligand Type | Coordination Atoms | Observed Effects | Reference |
| Pb(II) | Dithiocarbamate | S, S | Bidentate chelation confirmed by shifts in ν(C–N) and ν(C–S) IR bands. | nih.gov |
| Co²⁺, Cu⁺, Cu²⁺, Ni²⁺ | Carbodithioate | S, S | Red shifts in UV-visible spectra, suggesting sensing capabilities. | researchgate.net |
| Ni(II), Pd(II) | Thiosemicarbazone | N, S | Formation of stable complexes. | researchgate.net |
| Cu(II), Ni(II), Zn(II) | Tridentate Schiff Base | N(pyridine), N(azomethine), S(thioamide) | Formation of tridentate chelate system. | eurjchem.com |
| As(III) | Benzoyl piperidyl thiocarbamyl | O, S | Chelation confirmed by disappearance of N-H signal in NMR and appearance of As-O and As-S bands in IR. |
Synthesis of Complex Ligand Systems Incorporating the this compound Scaffold
The this compound moiety is a valuable synthon for constructing more elaborate ligand systems designed for specific applications in catalysis and materials science. smolecule.com Its structural features can be integrated into larger molecular frameworks to create ligands with tailored coordination properties.
One synthetic approach involves the condensation of carbaldehydes with thiosemicarbazides bearing the 4-methylpiperidine unit. For example, a library of quinoline (B57606) thiosemicarbazones incorporating a piperidine moiety was synthesized by condensing 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various N-substituted thiosemicarbazides. mdpi.comnih.gov This reaction, often carried out under reflux in ethanol (B145695) with a catalytic amount of acetic acid, yields complex ligands where the quinoline, piperidine, and thiosemicarbazone units are covalently linked. mdpi.com These systems have shown potential as inhibitors of cholinesterases, with the piperidine ring and the carbothioamide group playing crucial roles in binding to the enzyme's active site. mdpi.comnih.gov
Another strategy involves multi-step reactions to build complex heterocyclic systems. For instance, 4-methylpiperidine can be reacted with other scaffolds, such as benzofurans, to create novel derivatives. In one study, a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized, where 4-methylpiperidine was one of the secondary amines used to introduce the piperidinyl moiety onto the acetamide (B32628) side chain. researchgate.net Such complex molecules have been evaluated for various biological activities, including anticonvulsant properties. researchgate.net
The table below outlines examples of complex ligand systems synthesized using the 4-methylpiperidine scaffold.
| Ligand System | Synthetic Strategy | Key Reactants | Application/Potential Use | Reference |
| Quinolinyl Thiosemicarbazones | Condensation | 2-(Piperidin-1-yl)quinoline-3-carbaldehydes, N-substituted thiosemicarbazides | Cholinesterase inhibitors for Alzheimer's disease treatment. | mdpi.comnih.gov |
| Benzofuran-Acetamide Derivatives | Multi-step synthesis involving nucleophilic substitution | N-(2-Benzoyl-benzofuran-3-yl)-2-chloro-acetamide, 4-Methylpiperidine | Anticonvulsant agents. | researchgate.net |
| Pyrazoline Derivatives | Condensation followed by cyclization | 4-(4-methylpiperidine-1-yl)benzaldehyde, substituted acetophenones, hydrazine derivatives | Antiproliferative agents with fluorescence properties. | researchgate.net |
Synthesis of Analogs and Derivatives
The chemical scaffold of this compound provides a foundation for the synthesis of a wide range of analogs and derivatives. Through structural modifications, isosteric replacements, and incorporation into larger molecular architectures, new compounds with diverse chemical properties and potential applications are created.
Structural Modifications and Isosteric Replacements
Structural modifications of this compound can be performed at several positions to explore structure-activity relationships (SAR). nih.gov These modifications include altering the substituent on the piperidine ring, replacing the piperidine ring with other heterocycles (isosteric replacement), or modifying the thioamide group itself.
Modification of the Piperidine Ring : The methyl group at the 4-position can be replaced with other alkyl or functional groups. The position of the methyl group can also be varied (e.g., 2-methyl or 3-methylpiperidine) to study steric and electronic effects. researchgate.net For example, studies on Fmoc group removal in peptide synthesis showed that the reaction rates followed the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. researchgate.net
Isosteric Replacement of the Piperidine Ring : The piperidine ring can be replaced by other cyclic systems to create isosteres. For instance, morpholine (B109124) has been used to replace the piperidine ring in the synthesis of new tetrazole-containing carbothioamide derivatives. bohrium.com Piperazine is another common replacement, leading to compounds like 4-methylpiperazine-1-carbothioamide. nih.gov
Modification of the Thioamide Group : The thioamide functional group can be derivatized or replaced. For example, it can be converted into a thiazole ring, a common transformation in medicinal chemistry. nih.gov It can also be part of a larger thiosemicarbazone structure, which is then modified at the terminal nitrogen with various aryl or alkyl groups. mdpi.com
The following table provides examples of such modifications and replacements.
| Original Moiety | Modification/Replacement | Resulting Compound Type | Purpose/Observation | Reference |
| 4-Methylpiperidine | 2-Methylpiperidine / 3-Methylpiperidine | Positional Isomers | Study of steric effects on reactivity. | researchgate.net |
| Piperidine Ring | Morpholine Ring | Morpholine-4-carbothioamide derivatives | Isosteric replacement to create new analogs. | bohrium.com |
| Piperidine Ring | Piperazine Ring | Piperazine-1-carbothioamide derivatives | Creation of analogs with different physicochemical properties. | nih.gov |
| Thioamide | Thiazole | Thiazole-containing compounds | Synthesis of peptidomimetics. | nih.gov |
Incorporation into Larger Molecular Architectures
The this compound unit is frequently incorporated as a fragment into larger, more complex molecules, particularly in the context of drug discovery and materials science. mdpi.comCurrent time information in Bangalore, IN.biosynth.com The piperidine ring is a prevalent scaffold in many natural alkaloids and FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties. nih.gov
Synthetic methodologies allow for the integration of this unit into diverse molecular frameworks:
Heterocyclic Systems : The 4-methylpiperidine group can be attached to other heterocyclic cores like quinoline, benzofuran, or thiazole. mdpi.comresearchgate.netacs.orgdtu.dk For instance, in the development of novel Cas9 inhibitors, a 4-methylpiperidine-1-carbonyl group was attached to a thiazole-pyrrole scaffold. acs.orgdtu.dk The synthesis involved the reaction of a carboxylic acid on the core scaffold with 4-methylpiperidine in the presence of a coupling agent or via an acid chloride. acs.orgdtu.dk
Pyrazoline Structures : In another example, 4-(4-methylpiperidine-1-yl)benzaldehyde was used as a starting material to synthesize a series of 2-pyrazoline (B94618) derivatives. researchgate.net These larger molecules, containing the 4-methylpiperidine moiety, were investigated for their antiproliferative and fluorescence properties. researchgate.net
Peptide and Peptidomimetic Structures : The thioamide functionality is a key feature in the synthesis of peptidomimetics. The this compound scaffold can be used to build complex molecules that mimic the structure of peptides. nih.gov For example, valine-derived thiazole peptidomimetics have been synthesized where the C-terminus is functionalized with various amines, including those derived from piperidine structures. nih.gov
These examples demonstrate the utility of the this compound scaffold as a versatile building block for constructing complex molecular architectures with tailored properties.
| Larger Architecture | Synthetic Approach | Role of 4-Methylpiperidine Moiety | Application | Reference |
| Quinolinyl Thiosemicarbazones | Condensation reaction | Part of the N-substituent on the thiosemicarbazone | Anti-Alzheimer agents | mdpi.comnih.gov |
| Benzofuran-Acetamides | Nucleophilic substitution | Terminal amine on the acetamide side chain | Anticonvulsant agents | researchgate.net |
| Thiazole-Pyrrole Sulfonamides | Amide coupling | Forms an amide bond with a carboxylic acid on the core scaffold | Cas9 inhibitors | acs.orgdtu.dk |
| Pyrazoline Derivatives | Chalcone synthesis followed by cyclization | Substituent on a phenyl ring of the pyrazoline core | Antiproliferative agents | researchgate.net |
| Thiazole Peptidomimetics | Multi-step synthesis of thiazole core | Can be part of the C-terminal amide | P-glycoprotein modulators | nih.gov |
Applications in Advanced Organic Synthesis and Material Science
Role as a Building Block in Complex Molecule Synthesis
4-Methylpiperidine-1-carbothioamide serves as a versatile scaffold in the construction of more intricate molecular architectures. biosynth.com The piperidine (B6355638) and carbothioamide moieties provide reactive sites for a variety of chemical transformations, enabling its use in the synthesis of diverse and complex molecules. mdpi.comnih.gov
Precursor for Nitrogen and Sulfur-Containing Heterocycles
The presence of both nitrogen and sulfur atoms in this compound makes it an ideal precursor for the synthesis of a wide range of nitrogen and sulfur-containing heterocyclic compounds. biosynth.comopenmedicinalchemistryjournal.com These heterocycles are of significant interest due to their prevalence in biologically active molecules and functional materials. researchgate.netperfumerflavorist.comnih.gov The carbothioamide group can undergo cyclization reactions with various reagents to form different heterocyclic rings, such as thiazoles and dithiazines. perfumerflavorist.com The synthesis of these heterocycles is a significant area of research in medicinal and materials chemistry. openmedicinalchemistryjournal.comresearchgate.net
Use in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. This compound can participate in MCRs, acting as a key component that introduces both the piperidine and the thioamide functionalities into the final molecule. researchgate.net This approach allows for the rapid and efficient generation of molecular diversity, which is particularly valuable in drug discovery and materials science. researchgate.netnih.gov The Vilsmeier-Haack reagent, for instance, is a versatile tool used to formylate heterocyclic compounds, which can then act as precursors in various MCRs. researchgate.netnih.gov
Application in Ligand Design and Coordination Chemistry
The sulfur and nitrogen atoms in the carbothioamide group of this compound possess lone pairs of electrons, making them excellent donor atoms for coordination to metal ions. This property is exploited in the design of ligands for various applications in coordination chemistry. uni-wuerzburg.de
Development of Organometallic Catalysts
Organometallic catalysts are crucial tools in modern organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. sciltp.comnumberanalytics.com Ligands play a critical role in modulating the properties of the metal center in these catalysts. numberanalytics.com this compound and its derivatives can act as ligands in the development of novel organometallic catalysts. smolecule.com The coordination of the carbothioamide group to a metal center can influence the catalyst's reactivity, selectivity, and stability. beilstein-journals.org The field of organometallic chemistry is continually advancing, with a focus on creating more sustainable and efficient catalytic processes. sciltp.com
Ligands for Metal Complexes
This compound and related dithiocarbamate (B8719985) derivatives are effective ligands for a variety of metal ions, forming stable metal complexes. nih.govresearchgate.netsysrevpharm.org The resulting complexes have diverse applications, for instance, as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov The coordination mode of the ligand, whether bidentate (coordinating through both sulfur and nitrogen) or monodentate, influences the structure and properties of the resulting metal complex. researchgate.netresearchgate.net The study of these metal complexes is an active area of research, with investigations into their structural, spectroscopic, and thermal properties. researchgate.netekb.eg
Table 1: Selected Metal Complexes of 4-Methylpiperidine-1-carbodithioate and Related Ligands
| Metal Ion | Ligand | Resulting Complex | Application/Finding | Reference |
| Lead(II) | 4-Methylpiperidine-1-carbodithioate | Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | Precursor for lead sulfide nanoparticles. nih.gov | nih.gov |
| Tin(IV) | 4-Methylpiperidine (B120128) dithiocarbamato | Dimethyl bis(4-methylpiperidine dithiocarbamato-S,S)-tin(IV) | Ligand acts as a bidentate in the solid state. researchgate.net | researchgate.net |
| Cobalt(II) | 3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | [CoL(H2O)2Cl2] | Octahedral geometry around the Co(II) ion. ekb.eg | ekb.eg |
| Nickel(II) | 3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | [NiL(H2O)2Cl2] | Octahedral environment around the Ni(II) ion. ekb.eg | ekb.eg |
| Copper(II) | 3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | [CuL(H2O)2Cl2] | Octahedral environment around the Cu(II) ion. ekb.eg | ekb.eg |
| Zinc(II) | 3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | [ZnLCl2] | Tetrahedral geometry adopted for the complex. ekb.eg | ekb.eg |
Emerging Applications in Specialized Chemical Syntheses
The versatility of this compound continues to be explored for new and specialized applications in chemical synthesis. Its use in the solid-phase synthesis of peptides as a reagent for the removal of the Fmoc protecting group has been investigated as an alternative to piperidine. researchgate.net Research has shown that 4-methylpiperidine can be an efficient deprotecting agent, offering comparable yields and purities to the standard reagent. researchgate.net This highlights the potential for this compound and its parent amine to be utilized in various aspects of peptide and other specialized syntheses. nih.gov
Asymmetric Synthesis Methodologies
The development of new methods for asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. While specific, widely-documented applications of this compound as a catalyst or chiral auxiliary in asymmetric synthesis are not prevalent in publicly available research, the piperidine scaffold itself is a common feature in many chiral ligands and catalysts.
The synthesis of substituted piperidines is of great interest, and numerous methods exist for their preparation, including asymmetric approaches. These methods often involve the cyclization of precursors or the hydrogenation of pyridine (B92270) derivatives. The development of efficient and stereoselective methods for creating substituted piperidines is an ongoing area of research.
Photocatalytic Applications
The field of photocatalysis offers green and efficient pathways for chemical transformations. While direct photocatalytic applications of this compound are not extensively reported, a closely related class of compounds, dithiocarbamates, have been utilized as precursors for the synthesis of photocatalytically active nanomaterials.
For instance, research has shown that lead(II) dithiocarbamate complexes, such as bis(4-methylpiperidine-1-carbodithioato)-lead(II), can serve as single-source precursors for the preparation of lead sulfide (PbS) nanoparticles. These nanoparticles exhibit photocatalytic activity, for example, in the degradation of organic dyes like rhodamine B. The properties and efficiency of the resulting nanoparticles can be tuned by the choice of the dithiocarbamate precursor and the synthesis conditions. This suggests a potential, albeit indirect, role for this compound derivatives in the development of new materials for environmental remediation and other photocatalytic processes.
Utilization in Solid-Phase Peptide Synthesis (SPPS) as an Fmoc Removal Reagent
A significant and well-documented application of the parent compound, 4-methylpiperidine, is its use as a reagent for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used to protect the α-amino group of amino acids during peptide chain elongation. Its removal is a critical step that must be efficient and clean to ensure the synthesis of high-quality peptides.
Traditionally, a solution of 20% piperidine in a solvent like dimethylformamide (DMF) is used for Fmoc deprotection. However, due to the toxicity and controlled substance status of piperidine, researchers have sought viable alternatives. 4-Methylpiperidine has emerged as an effective and advantageous substitute.
Studies have demonstrated that 4-methylpiperidine can remove the Fmoc group as efficiently as piperidine. For example, comparative studies synthesizing various peptides have shown that using 4-methylpiperidine results in similar yields and purities to those obtained with piperidine. The reaction mechanism involves the abstraction of the acidic proton on the fluorenyl group by the secondary amine, leading to the cleavage of the protecting group.
The table below summarizes a comparative study of deprotection reagents in Fmoc SPPS.
| Deprotection Reagent | Concentration | Purity of Peptide 1 | Yield of Peptide 1 | Purity of Peptide 2 | Yield of Peptide 2 |
| 4-Methylpiperidine | 20% in DMF | High | Comparable to Piperidine | High | Comparable to Piperidine |
| Piperidine | 20% in DMF | High | High | High | High |
| Piperazine | 10% in DMF/Ethanol (B145695) | High | Comparable to Piperidine | High | Comparable to Piperidine |
This table presents a generalized summary based on findings from comparative studies. Actual values can vary depending on the specific peptide sequence and synthesis conditions.
An additional benefit of using 4-methylpiperidine is that it is not a controlled substance, which simplifies procurement and handling in the laboratory. This, combined with its comparable efficiency, makes it an attractive alternative for Fmoc deprotection in modern peptide synthesis.
Structure Activity Relationship Sar and Mechanistic Insights Excluding Clinical/biological Effects
Correlation of Structural Features with Chemical Reactivity
The reactivity of 4-Methylpiperidine-1-carbothioamide is primarily governed by two key structural features: the piperidine (B6355638) ring and the N-substituted thiourea (B124793) group.
The thiourea moiety (-C(=S)N<) is the main center of reactivity. The sulfur atom, being larger and more polarizable than oxygen, makes the C=S bond distinct from a C=O bond. This group can exist in different resonance structures, which influences its reactivity researchgate.net. The thiourea fragment is susceptible to oxidation by various agents, which can lead to a range of products depending on the reaction conditions researchgate.net. Furthermore, the N-H protons of the thiourea group are acidic and can act as hydrogen-bond donors. This ability is crucial in organocatalysis, where thiourea derivatives activate electrophiles through hydrogen bonding nih.govrsc.org.
The 4-methylpiperidine (B120128) ring also plays a significant role. The nitrogen atom of the piperidine is a nucleophilic center. The ring itself provides a non-polar scaffold that can influence solubility and intermolecular interactions nih.gov. The methyl group at the 4-position provides a certain steric bulk and has electronic effects on the ring. The entire piperidine-1-carbothioamide fragment can act as a bidentate ligand, coordinating to metal ions through both the piperidine nitrogen and the thiourea sulfur, a common feature for thiosemicarbazone derivatives which share structural similarities mdpi.com. The combination of these features makes this compound a valuable precursor in the synthesis of various heterocyclic systems.
Impact of Substituent Effects on Reaction Mechanisms
Substituents on both the piperidine ring and the thiourea nitrogen atoms can drastically alter the reactivity and reaction mechanisms of the molecule.
The 4-methyl group on the piperidine ring is an electron-donating group (EDG) by induction. This effect slightly increases the electron density on the piperidine nitrogen, potentially enhancing its nucleophilicity compared to an unsubstituted piperidine. However, studies on related piperidine derivatives show that the position of the methyl group is critical; for instance, moving the methyl group from the 4-position to the 2- or 3-position can significantly alter steric hindrance around the nitrogen, thereby affecting reaction rates and outcomes nih.govoup.com. In the case of the 4-position, the steric effect on the nitrogen atom is minimal.
Substituents on the terminal nitrogen of the carbothioamide group have a more pronounced electronic effect on the C=S bond and the acidity of the N-H protons.
Electron-Withdrawing Groups (EWGs) (e.g., phenyl, acetyl) attached to the terminal nitrogen increase the acidity of the N-H protons, making the molecule a better hydrogen-bond donor in catalytic applications nih.gov. This enhances its ability to activate electrophiles rsc.org.
Electron-Donating Groups (EDGs) (e.g., alkyl groups) would decrease the acidity of the N-H protons, potentially reducing its efficacy in hydrogen-bond-donating catalysis.
The interplay of these substituent effects is crucial for modulating the molecule's role in reaction mechanisms, such as in organocatalyzed reactions like the Michael addition or Diels-Alder reactions, where thiourea catalysts are frequently employed rsc.orgresearchgate.net.
Table 1: Predicted Impact of Substituents on the Chemical Reactivity of this compound Analogues
| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Mechanistic Implication |
| Piperidine Ring (e.g., at C-4) | Electron-Donating (e.g., -CH₃) | Slight increase in nucleophilicity of piperidine N. | May enhance rates of reactions where piperidine N acts as a nucleophile. |
| Terminal Amide (-NH₂) | Electron-Withdrawing (e.g., -C₆H₅) | Increases acidity of N-H; decreases electron density on S. | Enhances hydrogen-bond donating ability for electrophile activation rsc.orgnih.gov. |
| Terminal Amide (-NH₂) | Electron-Donating (e.g., -CH₃) | Decreases acidity of N-H; increases electron density on S. | Reduces hydrogen-bond donating ability; may increase nucleophilicity of S atom. |
Conformational Preferences and Their Influence on Molecular Interactions
The three-dimensional structure and conformational flexibility of this compound are critical to its molecular interactions.
The piperidine ring adopts a chair conformation to minimize steric and torsional strain. The methyl group at the C-4 position preferentially occupies the equatorial position to avoid 1,3-diaxial interactions, which are energetically unfavorable. This preference is well-documented for methylcyclohexanes and similarly substituted piperidines acs.org.
The orientation of the carbothioamide group relative to the piperidine ring is also significant. Conformational analysis on a closely related analogue, N-cyclohexyl-4-methylpiperidine-1-carbothioamide, has been performed to understand its structure researchgate.netresearchgate.net. Rotation around the C(S)-N(piperidine) bond determines the spatial arrangement of the thiourea moiety. This conformation is stabilized by a network of intramolecular and intermolecular hydrogen bonds, particularly in the solid state researchgate.net. The specific conformation dictates the accessibility of the sulfur and nitrogen atoms for intermolecular interactions, such as hydrogen bonding with solvent molecules or other reactants. For example, the ability of the thiourea group to act as a dual hydrogen-bond donor to an electrophile is highly dependent on a conformation that allows both N-H groups to approach the acceptor site nih.gov.
Computational Approaches to Structure-Reactivity Relationships
Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) is a commonly used method to study thiourea derivatives rsc.orgresearchgate.netresearchgate.net.
These computational approaches can predict various molecular properties that correlate with reactivity:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO gap generally indicates higher chemical reactivity researchgate.netresearchgate.net. The HOMO is often localized on the electron-rich parts of the molecule (like the sulfur atom), indicating the site of nucleophilic attack, while the LUMO indicates the likely site for electrophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. For thiourea derivatives, the area around the sulfur atom is typically a region of negative potential, while the N-H protons are regions of positive potential researchgate.net.
Global Reactivity Descriptors: Parameters like chemical potential, hardness, and the electrophilicity index can be calculated from FMO energies to provide a quantitative measure of reactivity researchgate.netresearchgate.net.
Table 2: Common Computational Descriptors and Their Interpretation for Thiourea Derivatives
| Descriptor | Definition | Interpretation of Reactivity | Reference |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests the molecule is more polarizable and reactive. | researchgate.netresearchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A measure of resistance to change in electron distribution. Lower hardness implies higher reactivity. | researchgate.netresearchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) (where μ is chemical potential) | Measures the ability of a species to accept electrons. A higher value indicates a better electrophile. | researchgate.netresearchgate.net |
| Molecular Electrostatic Potential (MEP) | The potential experienced by a point charge at a particular location near a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | researchgate.net |
By applying these computational methods to this compound, researchers can model its reaction mechanisms, predict its reactivity with different substrates, and rationally design new derivatives with tailored chemical properties.
Q & A
Q. What are the optimal synthetic routes for 4-Methylpiperidine-1-carbothioamide, and how can reaction conditions be tailored to minimize byproduct formation?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methylpiperidine with thiourea derivatives under controlled acidic or basic conditions can yield the target compound. Tailoring reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical. For instance, using anhydrous dichloromethane as a solvent at 0–5°C minimizes hydrolysis side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield and purity. Monitoring by TLC and optimizing reaction time (e.g., 12–24 hours) reduces dimerization byproducts .
Q. How can researchers characterize the structural purity of this compound derivatives using advanced spectroscopic techniques?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : H and C NMR to confirm backbone integrity (e.g., piperidine ring protons at δ 1.4–2.8 ppm, thiourea NH at δ 7.2–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 173.1).
- Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages (±0.3% tolerance).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory biological activity data observed in enzyme inhibition studies involving this compound analogs?
- Methodological Answer : Contradictions in IC values or selectivity profiles may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine).
- Compound Stability : Test for degradation under assay conditions via HPLC monitoring.
- Off-target Effects : Use orthogonal assays (e.g., SPR binding vs. cellular activity) and computational docking to validate target engagement.
- Structural Modifications : Introduce substituents (e.g., 2-fluorophenyl groups) to enhance selectivity, guided by SAR studies .
Q. How does the electronic configuration of substituents on the piperidine ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Electron-donating groups (e.g., -OCH) at the 4-position increase nucleophilicity of the thiourea sulfur, accelerating reactions with electrophiles like alkyl halides. Conversely, electron-withdrawing groups (e.g., -NO) reduce reactivity but improve stability. Computational tools (DFT calculations) predict charge distribution and transition states. Experimentally, kinetic studies under varying pH and solvent dielectric constants (e.g., DMSO vs. THF) quantify substituent effects .
Q. What experimental considerations are critical when designing in vitro models to assess the cytotoxic selectivity of this compound derivatives against cancer versus normal cell lines?
- Methodological Answer : Key considerations include:
- Cell Line Selection : Use paired cancer/normal cells (e.g., MCF-7 breast cancer vs. MCF-10A normal mammary epithelial cells).
- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) over 72 hours, using Alamar Blue or MTT assays.
- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to differentiate cytostatic vs. cytotoxic effects.
- Mitochondrial Toxicity : Measure ROS production and ATP levels to rule out non-specific toxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity of this compound derivatives across different microbial strains?
- Methodological Answer : Discrepancies may stem from:
- Strain-Specific Resistance : Test against isogenic mutant strains (e.g., E. coli with/without efflux pumps).
- Biofilm Formation : Use crystal violet assays to assess biofilm disruption, which impacts MIC values.
- Compound Solubility : Pre-saturate compounds in culture media and confirm concentration via LC-MS.
- Synergistic Effects : Screen in combination with standard antibiotics (e.g., ciprofloxacin) to identify potentiating interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
